Chemical structure and SMILES of 7-Fluoroisoquinoline-5-carboxylic acid
Chemical structure and SMILES of 7-Fluoroisoquinoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for optimizing drug-like properties. The isoquinoline core, a privileged structure found in numerous biologically active compounds, serves as a versatile template for drug design. This guide provides a detailed technical overview of 7-Fluoroisoquinoline-5-carboxylic acid, a key building block for the synthesis of novel therapeutics. We will delve into its chemical structure, properties, and the scientific rationale behind its application in drug discovery.
Chemical Identity and Structure
7-Fluoroisoquinoline-5-carboxylic acid is a fluorinated derivative of the isoquinoline carboxylic acid scaffold. The presence of the fluorine atom at the 7-position and the carboxylic acid at the 5-position significantly influences the molecule's electronic properties and potential biological activity.
Chemical Structure
The chemical structure of 7-Fluoroisoquinoline-5-carboxylic acid is depicted below:
Caption: 2D Chemical Structure of 7-Fluoroisoquinoline-5-carboxylic acid
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings.
Canonical SMILES: O=C(O)c1cccc2c1c(F)ccc2n
Key Physicochemical Properties
A summary of the key physicochemical properties of 7-Fluoroisoquinoline-5-carboxylic acid is provided in the table below.
| Property | Value | Source |
| CAS Number | 1368043-44-0 | [1][2] |
| Molecular Formula | C₁₀H₆FNO₂ | [2] |
| Molecular Weight | 191.16 g/mol | [2] |
| Appearance | Off-white to yellow solid | [2] |
| Storage | Room temperature, sealed, dry | [2] |
Scientific Rationale and Applications in Drug Discovery
The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide range of biological activities.[3] The introduction of a fluorine atom and a carboxylic acid group onto this scaffold imparts specific properties that are highly desirable in drug candidates.
The Role of Fluorine
The incorporation of fluorine into a drug molecule can have profound effects on its pharmacokinetic and pharmacodynamic properties.[3] Key advantages include:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.[3]
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Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donors or regions of positive electrostatic potential, thereby increasing binding affinity and potency.[3]
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Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical for oral bioavailability and distribution within the body.[3]
The Significance of the Carboxylic Acid Group
The carboxylic acid moiety is a common functional group in pharmaceuticals, often playing a crucial role in the pharmacophore.[4] It can:
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Act as a Bioisostere: The carboxylic acid group can mimic other functional groups in endogenous ligands, allowing the drug to bind to the target receptor or enzyme.
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Form Key Interactions: The carboxylate can form strong ionic interactions or hydrogen bonds with key amino acid residues in the active site of a protein.
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Improve Solubility: The ionizable nature of the carboxylic acid can enhance the aqueous solubility of a compound, which is often a prerequisite for drug formulation and administration.
The strategic placement of both a fluorine atom and a carboxylic acid group on the isoquinoline scaffold makes 7-Fluoroisoquinoline-5-carboxylic acid a valuable starting material for the synthesis of compounds with potentially enhanced therapeutic profiles.
Synthesis and Methodologies
While specific, detailed synthetic protocols for 7-Fluoroisoquinoline-5-carboxylic acid are not extensively published in readily available literature, its synthesis can be conceptualized through established methods for the construction and functionalization of the isoquinoline ring system. A plausible retrosynthetic analysis is presented below.
Caption: Conceptual Retrosynthetic Pathway
Key synthetic transformations would likely involve:
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Construction of the Fluorinated Benzene Ring: Starting from a commercially available fluorinated benzene derivative, additional functional groups would be introduced to facilitate the subsequent ring closure.
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Formation of the Isoquinoline Core: Standard isoquinoline synthesis methodologies, such as the Bischler-Napieralski or Pictet-Spengler reactions, could be employed to construct the bicyclic system.
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Introduction of the Carboxylic Acid: The carboxylic acid group could be introduced at the 5-position through various methods, including lithiation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.
Potential Therapeutic Applications
Given the pharmacological importance of the fluorinated isoquinoline scaffold, derivatives of 7-Fluoroisoquinoline-5-carboxylic acid are promising candidates for development in several therapeutic areas:
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Oncology: Many isoquinoline alkaloids and their synthetic analogs exhibit potent anticancer activity.
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Infectious Diseases: The quinoline and isoquinoline cores are present in a number of antimicrobial and antiviral agents.
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Neurodegenerative Diseases: Certain isoquinoline derivatives have shown neuroprotective effects and are being investigated for the treatment of diseases such as Parkinson's and Alzheimer's.
The use of 7-Fluoroisoquinoline-5-carboxylic acid as a building block allows for the systematic exploration of chemical space around the isoquinoline core, enabling the fine-tuning of biological activity and pharmacokinetic properties to develop novel drug candidates.
Conclusion
7-Fluoroisoquinoline-5-carboxylic acid represents a valuable and strategically designed building block for modern drug discovery. The convergence of a privileged heterocyclic scaffold with the beneficial properties of fluorine and a carboxylic acid functional group provides a powerful platform for the synthesis of new chemical entities with enhanced therapeutic potential. As the demand for more effective and safer medicines continues to grow, the application of such well-conceived molecular starting points will be instrumental in the advancement of pharmaceutical research and development.
References
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B-Active, 7-Fluoroisoquinoline-5-carboxylic acid, CAS:1368043-44-0. [Link]
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My Skin Recipes, 7-Fluoroisoquinoline-5-carboxylic acid. [Link]
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Bentham Science Publishers, Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]
